Cas no 218632-01-0 (3-Fluoro-4-nitrobenzonitrile)

3-Fluoro-4-nitrobenzonitrile 化学的及び物理的性質
名前と識別子
-
- 3-Fluoro-4-nitrobenzonitrile
- C7H3FN2O2
- 3-fluoro-4-nitrobenzenecarbonitrile
- 3-fluoro-4-nitro-benzonitrile
- 4-cyano-2-fluoro-1-nitrobenzene
- Benzonitrile,3-fluoro-4-nitro
- Benzonitrile, 3-fluoro-4-nitro-
- 3-Fluoro 4-nitrobenzonitrile
- PubChem4794
- KSC547Q2T
- 3-fluoro-4-nitrobenzonitrile;
- Jsp004443
- Benzonitrile,3-fluoro-4-nitro-
- OZXCOGPRBUSXLE-UHFFFAOYSA-N
- 4-cyano-2-fluoro-1-nitrobenzene;
- BCP05900
- EBD51783
- SBB062997
- BBL100885
- 4-CYANO-2-FLUORONITROB
- SCHEMBL394172
- CS-W019367
- AS-12536
- EN300-135920
- AKOS005255213
- AM61845
- FT-0600895
- 3-Fluoro-4-nitrobenzonitrile, AldrichCPR
- MFCD04973417
- DTXSID20382638
- 3-Fluoro-4-Nitro Benzonitrile
- 218632-01-0
- AC-3199
- J-512504
- 3-Fluoro-4-nitrobenZonitrile, 95%
- DB-005297
- STL554679
-
- MDL: MFCD04973417
- インチ: 1S/C7H3FN2O2/c8-6-3-5(4-9)1-2-7(6)10(11)12/h1-3H
- InChIKey: OZXCOGPRBUSXLE-UHFFFAOYSA-N
- SMILES: FC1C([H])=C(C#N)C([H])=C([H])C=1[N+](=O)[O-]
計算された属性
- 精确分子量: 166.01800
- 同位素质量: 166.018
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 229
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.4
- トポロジー分子極性表面積: 69.6
じっけんとくせい
- Color/Form: Solid
- 密度みつど: 1.41
- ゆうかいてん: 72-75°C
- Boiling Point: 316.4℃ at 760 mmHg
- フラッシュポイント: 145.2°C
- Refractive Index: 1.553
- PSA: 69.61000
- LogP: 2.12878
- じょうきあつ: 0.0±0.7 mmHg at 25°C
3-Fluoro-4-nitrobenzonitrile Security Information
- Signal Word:Danger
- 危害声明: H314; H318
- Warning Statement: P260; P264; P280; P301+P330+P331; P303+P361+P353; P304+P340+P310; P305+P351+P338+P310; P363; P405; P501
- 危険カテゴリコード: 34
- セキュリティの説明: 26-36/37/39-45
-
危険物標識:
- HazardClass:8
- 包装グループ:II
- 储存条件:Store at room temperature
3-Fluoro-4-nitrobenzonitrile 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
3-Fluoro-4-nitrobenzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F80520-25g |
3-Fluoro-4-nitrobenzonitrile |
218632-01-0 | 98% | 25g |
¥374.0 | 2023-09-07 | |
Enamine | EN300-135920-10.0g |
3-fluoro-4-nitrobenzonitrile |
218632-01-0 | 95% | 10g |
$54.0 | 2023-06-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F80520-100g |
3-Fluoro-4-nitrobenzonitrile |
218632-01-0 | 98% | 100g |
¥1490.0 | 2023-09-07 | |
abcr | AB231783-100 g |
3-Fluoro-4-nitrobenzonitrile, 95%; . |
218632-01-0 | 95% | 100g |
€392.80 | 2023-02-05 | |
Apollo Scientific | PC9951-100g |
3-Fluoro-4-nitrobenzonitrile |
218632-01-0 | 100g |
£255.00 | 2025-02-22 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1065584-100g |
3-Fluoro-4-nitrobenzonitrile |
218632-01-0 | 98% | 100g |
¥1568 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1065584-10g |
3-Fluoro-4-nitrobenzonitrile |
218632-01-0 | 98% | 10g |
¥208 | 2023-04-14 | |
abcr | AB231783-10 g |
3-Fluoro-4-nitrobenzonitrile, 95%; . |
218632-01-0 | 95% | 10g |
€110.20 | 2023-04-27 | |
abcr | AB231783-25 g |
3-Fluoro-4-nitrobenzonitrile, 95%; . |
218632-01-0 | 95% | 25g |
€157.90 | 2023-04-27 | |
TRC | F621955-1g |
3-Fluoro-4-nitrobenzonitrile |
218632-01-0 | 1g |
$69.00 | 2023-05-18 |
3-Fluoro-4-nitrobenzonitrile 関連文献
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
3-Fluoro-4-nitrobenzonitrileに関する追加情報
Professional Introduction to 3-Fluoro-4-nitrobenzonitrile (CAS No. 218632-01-0)
3-Fluoro-4-nitrobenzonitrile (CAS No. 218632-01-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural properties and potential applications. This compound, characterized by a fluoro and nitro substituent on a benzonitrile backbone, exhibits unique chemical reactivity that makes it a valuable intermediate in the synthesis of various bioactive molecules.
The presence of both the fluoro and nitro groups in the molecular structure of 3-Fluoro-4-nitrobenzonitrile imparts distinct electronic and steric effects, which can be exploited in medicinal chemistry for the design of novel therapeutic agents. The fluorine atom, known for its ability to modulate metabolic stability and binding affinity, often enhances the pharmacological properties of drug candidates. Meanwhile, the nitro group serves as a versatile handle for further functionalization, enabling chemists to introduce additional substituents or alter the electronic landscape of the molecule.
In recent years, there has been a surge in research focused on developing new methodologies for incorporating fluorinated aromatic compounds into drug molecules. The use of 3-Fluoro-4-nitrobenzonitrile as a building block has been particularly noteworthy, with studies demonstrating its utility in constructing complex scaffolds that exhibit potent biological activity. For instance, researchers have leveraged this compound to synthesize inhibitors targeting various disease-related pathways, including those involved in cancer and inflammatory disorders.
One of the most compelling aspects of 3-Fluoro-4-nitrobenzonitrile is its role in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling and are often implicated in aberrant signaling pathways associated with diseases such as cancer. By modifying the structure of 3-Fluoro-4-nitrobenzonitrile, scientists have been able to generate derivatives that selectively inhibit specific kinases, thereby offering promising leads for new anticancer therapies. These efforts have been bolstered by advances in computational chemistry, which have enabled the rapid screening of virtual libraries derived from this compound to identify potential hits with high affinity and selectivity.
The synthetic utility of 3-Fluoro-4-nitrobenzonitrile extends beyond kinase inhibition. Its incorporation into heterocyclic frameworks has also been explored as a means to develop novel antimicrobial agents. The combination of fluoro and nitro functionalities has been shown to enhance the antimicrobial properties of resulting compounds by improving their ability to interact with bacterial enzymes and cellular membranes. This has opened up new avenues for combating resistant bacterial strains, which pose a significant challenge to global healthcare.
Furthermore, the application of 3-Fluoro-4-nitrobenzonitrile in materials science has not gone unnoticed. Its ability to serve as a precursor for functionalized polymers and coatings has led to innovative solutions in areas such as electronics and biomedicine. For example, researchers have utilized derivatives of this compound to create conductive polymers that could be used in flexible electronics or biodegradable materials that exhibit enhanced stability and functionality.
The growing interest in green chemistry principles has also influenced the synthesis of 3-Fluoro-4-nitrobenzonitrile. Efforts are underway to develop more sustainable methodologies that minimize waste and reduce energy consumption. These efforts include the exploration of catalytic processes that employ transition metals or organocatalysts to facilitate key transformations efficiently. Such advancements not only make the production of this compound more environmentally friendly but also improve scalability for industrial applications.
In conclusion, 3-Fluoro-4-nitrobenzonitrile (CAS No. 218632-01-0) represents a cornerstone molecule in modern chemical research, with its unique structural features enabling diverse applications across pharmaceuticals, materials science, and beyond. The ongoing exploration of its synthetic potential and biological activity underscores its importance as a versatile intermediate for developing next-generation therapeutics and functional materials. As research continues to uncover new possibilities derived from this compound, its relevance is expected to grow even further, solidifying its place as a key player in the chemical industry.
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